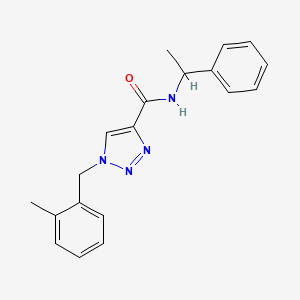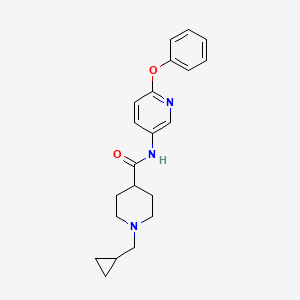
1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, also known as MBTCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MBTCA is a member of the triazole family of compounds, which have been shown to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. In
作用机制
The mechanism of action of 1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. The compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for the progression of the cell cycle. In addition, 1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and chromatin remodeling. By inhibiting these key enzymes, 1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is able to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, the compound has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. 1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to exhibit neuroprotective properties, and has been shown to protect against oxidative stress-induced damage in neuronal cells. In addition, the compound has been shown to exhibit cardioprotective properties, and has been shown to protect against ischemia-reperfusion injury in the heart.
实验室实验的优点和局限性
One of the main advantages of 1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is its potent anticancer activity, which makes it a potential candidate for the development of new anticancer agents. In addition, the compound has been shown to exhibit a range of other biological activities, making it a versatile compound for drug discovery and development. However, there are also some limitations to the use of 1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to work with in certain assays. In addition, the compound has been shown to exhibit some toxicity in animal studies, which could limit its potential use in humans.
未来方向
There are several future directions for research on 1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide. One area of research could be the development of new synthetic methods for the compound, with the goal of increasing the yield and purity of the product. Another area of research could be the development of new analogs of 1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, with the goal of improving its biological activity and reducing its toxicity. In addition, further studies could be conducted to better understand the mechanism of action of 1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, with the goal of identifying new targets for drug development. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide in humans, with the goal of developing new anticancer agents and other drugs based on this compound.
合成方法
The synthesis of 1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-methylbenzylamine with 1-phenylethyl isocyanate, followed by the addition of 1,2,3-triazole-4-carboxylic acid. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and under an inert atmosphere. The resulting product is then purified using column chromatography or recrystallization. The yield of 1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is typically around 60-70%, and the compound can be obtained in both solid and liquid forms.
科学研究应用
1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been the subject of numerous scientific studies due to its potential applications in drug discovery and development. One of the main areas of research has been in the development of new anticancer agents. 1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. In addition to its anticancer activity, 1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-(1-phenylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-14-8-6-7-11-17(14)12-23-13-18(21-22-23)19(24)20-15(2)16-9-4-3-5-10-16/h3-11,13,15H,12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZDJLPPEPYOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)C(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6011531.png)

![1-[2-methoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6011541.png)

![2-[1-(3-methoxybenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6011557.png)
![4-[4-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]-3-butyn-1-ol](/img/structure/B6011564.png)
![N-({1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B6011579.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B6011589.png)
![2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6011595.png)
![2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B6011603.png)
![5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B6011608.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6011612.png)
![2-({[4-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid](/img/structure/B6011620.png)
